4-Chlorofuro[3,2-c]pyridine
Overview
Description
4-Chlorofuro[3,2-c]pyridine is a chemical compound with the CAS Number: 31270-80-1. Its molecular weight is 153.57 and its molecular formula is C7H4ClNO . It is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 4-Chlorofuro[3,2-c]pyridine consists of a furo[3,2-c]pyridine ring with a chlorine atom attached at the 4-position . The InChI key for this compound is OPFFYLJLHPZSEO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Chlorofuro[3,2-c]pyridine is a solid substance. It is stored under an inert atmosphere at temperatures between 2-8°C . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Antimicrobial Activity
- Field : Biotechnology and Chemistry
- Application : Furo[3,2-c]pyridine derivatives have been synthesized and studied for their antimicrobial activity . They have shown moderate to good antimicrobial activity against tested bacteria Xanthomonas sp., Erwinia amylovora, and filamentous fungi Pyrenophora avenae, Fusarium graminearum .
- Method : The synthesis involved the reaction of pyridone with phosphorus oxychloride to produce the chloroderivative, which was then treated in the condition of Suzuki coupling reaction with boronic acid .
- Results : Some title compounds have shown moderate to good antimicrobial activity against the tested bacteria and fungi .
Treatment of Diseases of the Nervous and Immune Systems
- Field : Pharmaceutical Sciences
- Application : Pyrrolo[3,4-c]pyridine derivatives, which are structurally similar to furo[3,2-c]pyridine, have been studied for their potential in treating diseases of the nervous and immune systems .
- Results : Biological investigations have shown that pyrrolo[3,4-c]pyridines can be used to treat diseases of the nervous and immune systems .
Catalyst in the Synthesis of Fluorazone Derivatives
- Field : Organic Chemistry
- Application : 4-Chloropyridine, which is structurally similar to 4-Chlorofuro[3,2-c]pyridine, is used as a catalyst in the one-pot pyrrolation/cyclization of anthranilic acids for the manufacture of fluorazone derivatives .
- Results : The use of 4-Chloropyridine as a catalyst can facilitate the synthesis of fluorazone derivatives .
Intermediate in Chemical Reactions
- Field : Industrial Chemistry
- Application : Chloropyridine, including 4-Chloropyridine, is used as an intermediate in many chemical reactions .
- Results : The use of Chloropyridine as an intermediate can facilitate various chemical reactions .
Electron Acceptor for Electrochromic Conjugated Polymers
- Field : Material Science
- Application : A new pyrrolo[3,4-c]pyridine-1,2-dione (PPyD) electron acceptor, which is structurally similar to 4-Chlorofuro[3,2-c]pyridine, was synthesized and used to construct five donor–acceptor type conjugated polymers .
- Method : The PPyD electron acceptor was synthesized via the Diels Alder reaction between N-alkyl maleimide dienophile and 1,2,4-triazine moieties .
- Results : The electrochromic properties of the five polymers were studied, showing that the polymers exhibit a range of colours from orange to red and magenta in the neutral state, and switch to blue, green, and yellow, upon applying positive voltages . Good optical contrasts of up to 70.5%, fast switching speeds down to 3.2 s and high colouration efficiencies up to 590 C cm −2 were recorded .
Treatment of Disorders Involving Elevated Plasma Blood Glucose
- Field : Pharmaceutical Sciences
- Application : Pyrrolo[3,4-c]pyridine derivatives, which are structurally similar to 4-Chlorofuro[3,2-c]pyridine, have been studied for their potential in treating disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
- Results : The compounds have shown efficacy in reducing blood glucose .
Safety And Hazards
The safety information for 4-Chlorofuro[3,2-c]pyridine indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
4-chlorofuro[3,2-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-7-5-2-4-10-6(5)1-3-9-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFFYLJLHPZSEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381533 | |
Record name | 4-chlorofuro[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorofuro[3,2-c]pyridine | |
CAS RN |
31270-80-1 | |
Record name | 4-chlorofuro[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chlorofuro[3,2-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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